molecular formula C14H10FNO2 B1391203 2-(4-Fluorobenzoyl)benzamide CAS No. 1548-28-3

2-(4-Fluorobenzoyl)benzamide

Cat. No.: B1391203
CAS No.: 1548-28-3
M. Wt: 243.23 g/mol
InChI Key: BADNMTZPLBXRAH-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)benzamide is a useful research compound. Its molecular formula is C14H10FNO2 and its molecular weight is 243.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorobenzoyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is believed to interact with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity .

Pharmacokinetics

The compound’s bioavailability, half-life, and route of elimination would be crucial factors influencing its pharmacokinetic profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Biochemical Analysis

Biochemical Properties

2-(4-Fluorobenzoyl)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction leads to the regulation of gene expression by altering the chromatin structure . The compound’s ability to inhibit HDACs makes it a potential candidate for cancer therapy, as HDACs are often overexpressed in various types of cancer cells .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound induces apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and inhibiting cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in cell survival and apoptosis, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with HDACs. By inhibiting these enzymes, the compound prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription . This mechanism of action is crucial for its potential therapeutic applications, particularly in cancer treatment, where the regulation of gene expression plays a vital role in controlling cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit HDAC activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its interaction with enzymes such as cytochrome P450 . The compound undergoes biotransformation in the liver, where it is metabolized into various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and overall metabolite levels . Understanding these pathways is crucial for predicting the compound’s behavior in vivo and its potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The distribution pattern of this compound is essential for understanding its pharmacokinetics and optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with HDACs and other nuclear proteins . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the nucleus . This localization is critical for its function in regulating gene expression and influencing cellular processes .

Properties

IUPAC Name

2-(4-fluorobenzoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADNMTZPLBXRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.